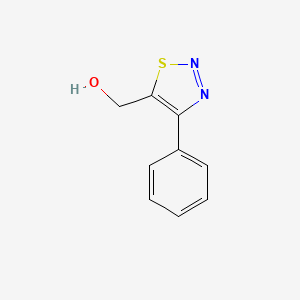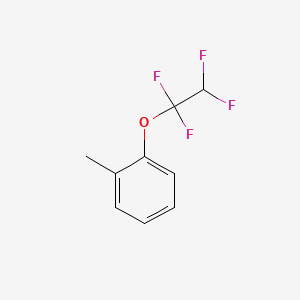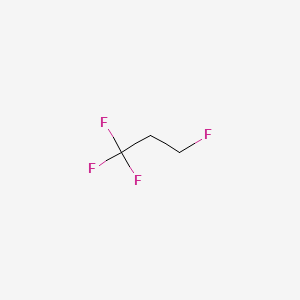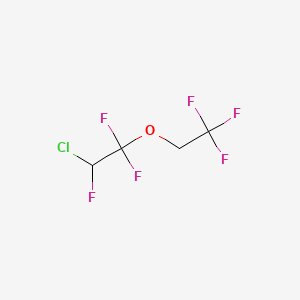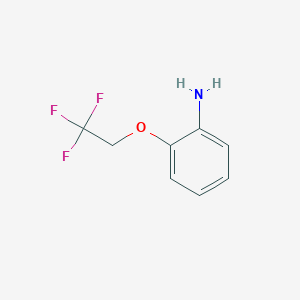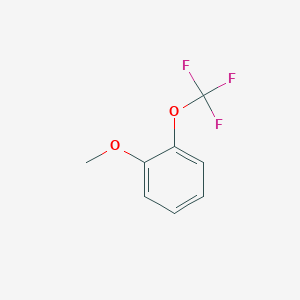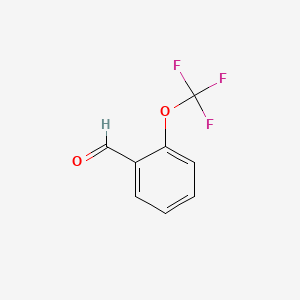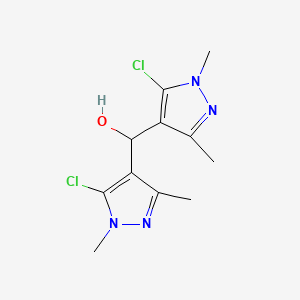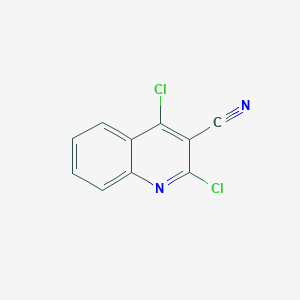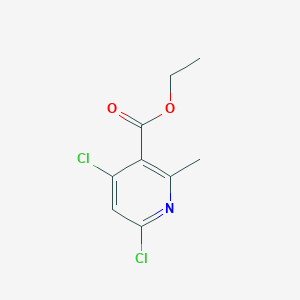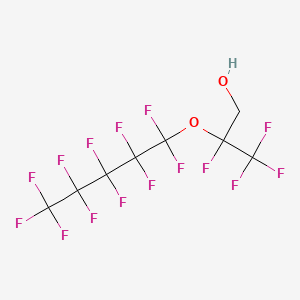
2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-OL is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-OL typically involves the reaction of fluorinated alcohols with fluorinated epoxides under controlled conditions. One common method includes the use of hexafluoropropene oxide as a starting material, which undergoes a series of reactions to introduce the desired fluorinated groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive and corrosive nature of fluorine. The production process is designed to ensure high purity and yield, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, such as fluorinated alcohols, ketones, and carboxylic acids. These products retain the unique properties of the parent compound, making them useful in specialized applications .
Aplicaciones Científicas De Investigación
2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-OL has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into target molecules.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-OL involves its interaction with molecular targets through fluorine’s unique electronic properties. Fluorine atoms can form strong hydrogen bonds and interact with electron-rich regions of biomolecules, affecting their structure and function. These interactions can modulate enzyme activity, protein folding, and membrane permeability, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated alcohol with similar properties but fewer fluorine atoms.
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether: A hydrofluoroether with applications in industrial solvents and refrigerants.
Hexafluoropropene oxide trimer: A fluorinated compound used in the synthesis of various fluorinated materials.
Uniqueness
2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-OL stands out due to its high degree of fluorination, which imparts superior thermal stability, chemical resistance, and low surface energy compared to similar compounds. These properties make it particularly valuable in applications requiring extreme conditions and high performance .
Propiedades
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F15O2/c9-2(1-24,6(16,17)18)25-8(22,23)5(14,15)3(10,11)4(12,13)7(19,20)21/h24H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYXNXAJMRFZSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F15O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382169 |
Source


|
| Record name | 2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78693-85-3 |
Source


|
| Record name | 2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

